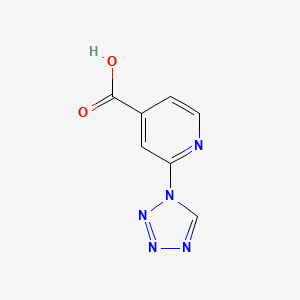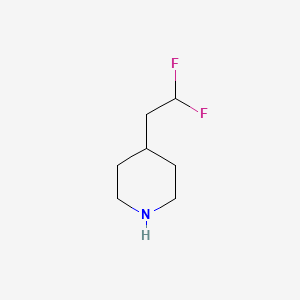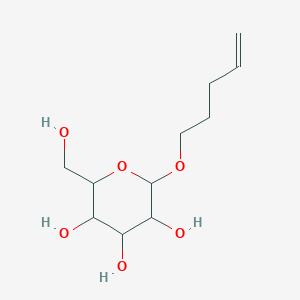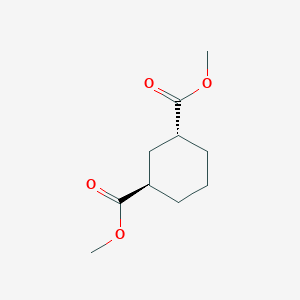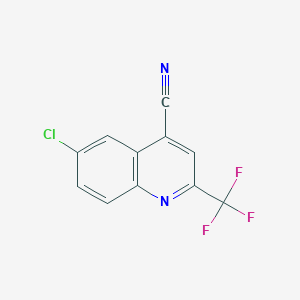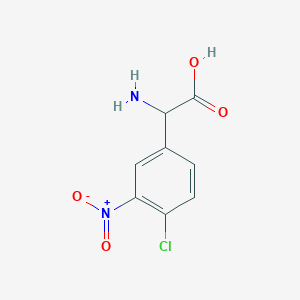
2-Amino-2-(4-chloro-3-nitrophenyl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-chloro-3-nitrophenyl)acetic acid typically involves the nitration of 4-chloroaniline followed by a series of reactions to introduce the amino and acetic acid groups. One common method involves the following steps:
Nitration: 4-chloroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitroaniline.
Amination: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The resulting 4-chloro-3-nitroaniline is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
科学的研究の応用
2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-amino-2-(4-chloro-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and nitro groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
2-Amino-2-(4-bromo-3-nitrophenyl)acetic acid: Similar structure but with a bromo group instead of a chloro group.
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C8H7ClN2O4 |
|---|---|
分子量 |
230.60 g/mol |
IUPAC名 |
2-amino-2-(4-chloro-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClN2O4/c9-5-2-1-4(7(10)8(12)13)3-6(5)11(14)15/h1-3,7H,10H2,(H,12,13) |
InChIキー |
NUDGYQKUPLHRFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)
![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)
